molecular formula C17H17ClN2O3 B6056467 N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-furamide

N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-furamide

Cat. No. B6056467
M. Wt: 332.8 g/mol
InChI Key: KGTNDLOZOJUGGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-furamide, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in 1994. It is a potent agonist of the cannabinoid receptors CB1 and CB2, which are found in the brain and throughout the body. CP-47,497 has been the subject of much scientific research due to its potential therapeutic applications, as well as its use as a tool in the study of the endocannabinoid system.

Mechanism of Action

N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-furamide acts as an agonist of the CB1 and CB2 receptors, which are found in the brain and throughout the body. When it binds to these receptors, it activates them and produces a range of physiological effects. These effects include the modulation of neurotransmitter release, the regulation of ion channels, and the activation of intracellular signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to produce a range of biochemical and physiological effects in the body. These effects include the modulation of pain perception, the regulation of appetite, and the modulation of mood and emotions. This compound has also been shown to have anti-inflammatory and neuroprotective properties, which may make it useful in the treatment of a range of diseases and conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-furamide is its high affinity for the CB1 and CB2 receptors, which makes it a useful tool in the study of the endocannabinoid system. However, one of the limitations of this compound is that it is a synthetic compound, and therefore may not accurately reflect the effects of natural cannabinoids in the body. Additionally, this compound has been shown to have some toxic effects in vitro, which may limit its usefulness in certain types of experiments.

Future Directions

There are a number of potential future directions for research on N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-furamide. One area of interest is the development of new drugs that target the CB1 and CB2 receptors, which may have therapeutic applications in the treatment of a range of diseases and conditions. Another area of interest is the study of the effects of cannabinoids on the immune system, which may have implications for the treatment of autoimmune diseases. Finally, there is ongoing research into the potential neuroprotective effects of cannabinoids, which may have applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Synthesis Methods

N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-furamide is typically synthesized using a multistep process that involves the condensation of a pyrrole and a furan, followed by a series of reactions that modify the resulting compound. The final product is a white crystalline powder that is soluble in organic solvents.

Scientific Research Applications

N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-furamide has been used extensively in scientific research to study the endocannabinoid system and the effects of cannabinoids on the body. It has been shown to have a high affinity for the CB1 and CB2 receptors, and is therefore useful in the development of new drugs that target these receptors. This compound has also been used as a tool to study the effects of cannabinoids on various physiological processes, including pain, appetite, and mood.

properties

IUPAC Name

N-[1-[2-(3-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3/c18-14-3-1-2-12(8-14)4-6-20-10-15(9-16(20)21)19-17(22)13-5-7-23-11-13/h1-3,5,7-8,11,15H,4,6,9-10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGTNDLOZOJUGGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CCC2=CC(=CC=C2)Cl)NC(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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